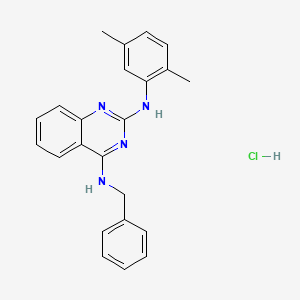

N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride” is a derivative of quinazoline . Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains .Wissenschaftliche Forschungsanwendungen

N4-BDQD has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate and is essential for the growth of some bacteria and parasites. N4-BDQD has also been studied as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other compounds. In addition, N4-BDQD has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Wirkmechanismus

N4-BDQD is thought to act as an inhibitor of enzymes by binding to the active sites of the enzymes and blocking their activity. This binding is believed to be reversible, meaning that the enzyme can be reactivated after the inhibitor is removed.

Biochemical and Physiological Effects

The biochemical and physiological effects of N4-BDQD have not been extensively studied. However, it has been found to inhibit the growth of some bacteria and parasites in vitro. It has also been found to inhibit the activity of enzymes involved in folate synthesis, drug metabolism, and the breakdown of the neurotransmitter acetylcholine.

Vorteile Und Einschränkungen Für Laborexperimente

N4-BDQD has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it has a high solubility in water, making it easy to use in aqueous solutions. Additionally, its binding to enzymes is reversible, meaning that the enzyme can be reactivated after the inhibitor is removed. However, there are some limitations to using N4-BDQD in laboratory experiments. It is not very stable and has a relatively short shelf life, which may limit its use in long-term experiments.

Zukünftige Richtungen

There are several potential future directions for research on N4-BDQD. One potential direction is to further study its biochemical and physiological effects, as well as its potential applications in the treatment of bacterial and parasitic infections. Another potential direction is to develop more stable derivatives of N4-BDQD that can be used in long-term experiments. Additionally, further research could be done to explore the potential of N4-BDQD as an inhibitor of other enzymes, such as those involved in the metabolism of drugs and other compounds. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing N4-BDQD.

Synthesemethoden

N4-BDQD can be synthesized from the reaction of 2,5-dimethylphenyl isothiocyanate and 2,4-diamino-6-benzylquinazoline in the presence of a base, such as sodium carbonate, in an aqueous solution. The reaction is carried out at a temperature of 80-90 °C for about 3 hours. The resulting product is a yellow-colored solid that can be purified by recrystallization.

Eigenschaften

IUPAC Name |

4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4.ClH/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18;/h3-14H,15H2,1-2H3,(H2,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBWUDBATAWNKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

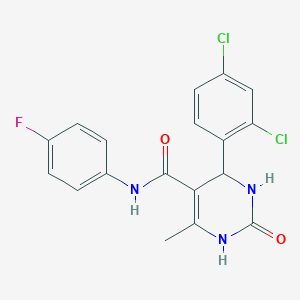

Molecular Formula |

C23H23ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[4-(piperidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6482139.png)

![3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6482158.png)

![4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6482164.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6482171.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6482174.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6482184.png)

![4-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6482192.png)

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-chloro-3-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B6482209.png)

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride](/img/structure/B6482218.png)

![1-[4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl]ethan-1-one dihydrochloride](/img/structure/B6482221.png)

![3-(2-{4-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride](/img/structure/B6482223.png)